molecular formula C13H18N6O2S B2705731 1-(2,6-dimethylmorpholin-4-yl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one CAS No. 1060203-14-6

1-(2,6-dimethylmorpholin-4-yl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one

Cat. No.: B2705731
CAS No.: 1060203-14-6
M. Wt: 322.39
InChI Key: KPKGHURUTGOBRX-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylmorpholino)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a complex organic compound that features a morpholine ring substituted with dimethyl groups, a triazolopyrimidine moiety, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dimethylmorpholin-4-yl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation: The triazolopyrimidine core is then reacted with a suitable thiol compound to introduce the thioether linkage.

    Morpholine Substitution: Finally, the morpholine ring, substituted with dimethyl groups, is introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylmorpholino)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the triazolopyrimidine ring or the thioether linkage.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazolopyrimidine derivatives.

    Substitution Products: Functionalized morpholine derivatives.

Scientific Research Applications

1-(2,6-Dimethylmorpholino)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylmorpholin-4-yl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: The compound could affect various biochemical pathways, including signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

    1-(2,6-Dimethylmorpholino)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone: can be compared with other compounds featuring similar structural motifs, such as:

Uniqueness:

  • The unique combination of the morpholine ring, triazolopyrimidine core, and thioether linkage in 1-(2,6-dimethylmorpholin-4-yl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S/c1-8-4-19(5-9(2)21-8)10(20)6-22-13-11-12(14-7-15-13)18(3)17-16-11/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKGHURUTGOBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CSC2=NC=NC3=C2N=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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